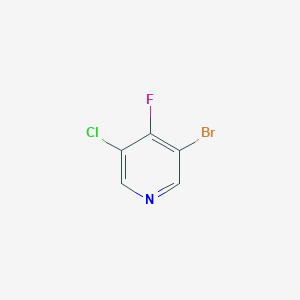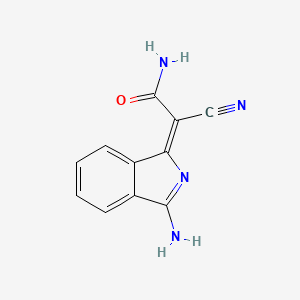![molecular formula C15H12BrFOS B2690343 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone CAS No. 882749-12-4](/img/structure/B2690343.png)
1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone
カタログ番号 B2690343
CAS番号:
882749-12-4
分子量: 339.22
InChIキー: NHUHOSJSMLQAKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone” is an organic compound. It contains a propanone (or acetone) backbone with a bromophenyl group attached to one end and a fluorophenyl sulfanyl group attached to the other .
Molecular Structure Analysis
The compound contains a bromine atom, a fluorine atom, a sulfur atom, and two phenyl rings attached to a propanone backbone. The presence of these different atoms and functional groups would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The bromophenyl and fluorophenyl groups in the compound are likely to be reactive. They could undergo various chemical reactions, such as substitution reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile .科学的研究の応用
Synthesis and Stereochemistry
- Resolution of Antiandrogens : The compound 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone has been used in the resolution of nonsteroidal antiandrogens, as demonstrated in the study of a specific antiandrogen. This study involved chromatographic separation and further chemical processes to determine the active enantiomer's absolute configuration (Tucker & Chesterson, 1988).
Applications in Polymer Science
- Sulfonated Block Copolymers for Fuel Cells : Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized using Bis(4-fluorophenyl)sulfone (FPS) for potential use in fuel cells. These copolymers demonstrated high proton conductivity and mechanical properties, making them promising for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
Synthesis of Derivatives for Medical Applications
- Antidepressant Drug Synthesis : The compound was used as a chiral intermediate in synthesizing antidepressant drugs. A study demonstrated the asymmetric synthesis of a related compound using microbial reductases, which could be applied to the synthesis of antidepressants (Choi et al., 2010).
Imaging and Diagnostic Applications
- Synthesis of Imaging Agents : A related compound was used in synthesizing N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, a potential agent for imaging applications. This process involved a two-step reaction sequence, demonstrating the utility of such compounds in developing imaging agents (Klok et al., 2006).
Research on Nonlinear Optical Properties
- Nonlinear Optical Properties : The investigation of third-order nonlinear optical properties of certain molecules, including derivatives of 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone, showcased their potential in nonlinear optical applications. These properties are critical in fields like photonics and optical communications (D’silva et al., 2012).
Cancer Research and Photodynamic Therapy
- Photodynamic Therapy : Novel sulfanyl porphyrazines, structurally related to the compound , were synthesized and evaluated as sensitizers for photodynamic therapy (PDT), showing high activity in liposomal formulations. This demonstrates the compound's potential in developing cancer therapies (Piskorz et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFOS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUHOSJSMLQAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)
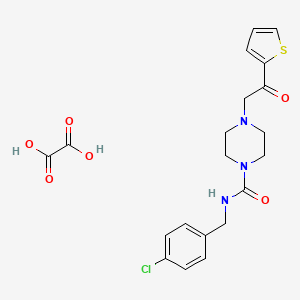

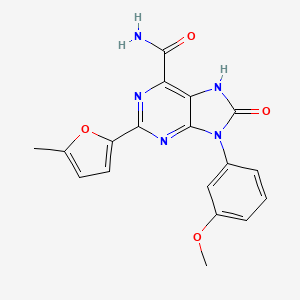
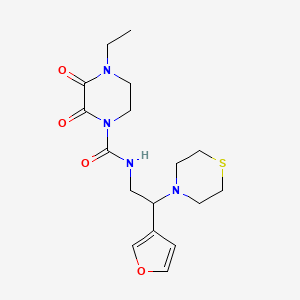
![2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2690268.png)
![2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2690270.png)
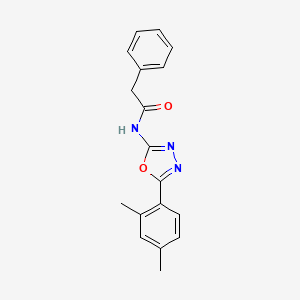
![4-acetyl-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2690273.png)
![(2Z)-2-{[4-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2690275.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2690276.png)
